[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl](4-chlorobenzyl)cyanamide
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Overview
Description
4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide is a chemical compound with the molecular formula C₁₃H₁₇ClN₆ It is known for its unique structure, which includes a triazine ring substituted with dimethylamino groups and a cyanamide group attached to a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide typically involves the reaction of cyanuric chloride with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-chlorobenzyl cyanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethyl sulfoxide and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the chlorobenzyl moiety.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids/bases
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
Chemistry
In chemistry, 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine
It is also being investigated for its potential use in cancer therapy, where it may act as a cytotoxic agent targeting specific cancer cells .
Industry
In industry, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the integrity of microbial cell membranes, leading to cell lysis and death. In cancer therapy, it may interfere with cellular processes such as DNA replication and protein synthesis, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]cyanamide: Similar structure but lacks the chlorobenzyl moiety.
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains three dimethylamino groups on the triazine ring.
4,6-Bis(dimethylamino)-2-(4-methoxybenzyl)-1,3,5-triazine: Similar structure with a methoxybenzyl group instead of a chlorobenzyl group
Uniqueness
The uniqueness of 4,6-Bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18ClN7 |
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Molecular Weight |
331.80 g/mol |
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[(4-chlorophenyl)methyl]cyanamide |
InChI |
InChI=1S/C15H18ClN7/c1-21(2)13-18-14(22(3)4)20-15(19-13)23(10-17)9-11-5-7-12(16)8-6-11/h5-8H,9H2,1-4H3 |
InChI Key |
GFFXJJHHJSRMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(CC2=CC=C(C=C2)Cl)C#N)N(C)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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